molecular formula C9H17Cl2N3 B1441512 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride CAS No. 1255717-25-9

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride

Cat. No. B1441512
CAS RN: 1255717-25-9
M. Wt: 238.15 g/mol
InChI Key: WFCHEWBSRYZNFZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H15N3.2ClH . It is a solid substance and is part of the class of organic compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [H]Cl. [H]Cl.N1 (CC2CCNCC2)C=NC=C1 . The InChI key for this compound is WFCHEWBSRYZNFZ-UHFFFAOYSA-N .

Scientific Research Applications

Metal-based Chemotherapy

Research has explored the synthesis of complexes involving imidazole derivatives for potential applications in metal-based chemotherapy against tropical diseases. For example, complexes involving CuCl2 with CTZ and KTZ (derivatives related to imidazole) have been prepared, indicating a novel approach to chemotherapy that leverages the unique properties of these metal complexes (Navarro et al., 2000).

Crystal Structure Analysis

The crystal structure of compounds containing imidazole and piperidine rings has been determined, providing insights into their structural properties. This type of analysis is crucial for understanding the interactions and potential applications of these compounds in various fields, including medicinal chemistry (Yıldırım et al., 2006).

Pharmaceutical Analysis

In pharmaceutical analysis, imidazole derivatives like ketoconazole, which contains an imidazole ring, have been studied for their effective broad-spectrum antifungal properties. The development of an ion-selective electrode for ketoconazole highlights the ongoing research into analytical methodologies for these compounds (Shamsipur & Jalali, 2000).

Histamine H3 Receptor Agonists

Imidazole derivatives have been synthesized as candidate agonists for the human histamine H3 receptor. The research demonstrates the potential of these compounds in modulating histamine levels, which could have implications for treating various neurological and inflammatory disorders (Ishikawa et al., 2010).

Inhibitors of Nitric Oxide Formation

A series of imidazole-phenoxy-piperidine analogs have been identified as potent and selective inhibitors of NO (nitric oxide) formation. This research could have significant implications for the development of new treatments for inflammatory diseases (Wei et al., 2007).

Synthesis and Antitubercular Activity

Novel imidazole derivatives have been synthesized and evaluated for their antitubercular and antifungal activities. Such studies are vital for the development of new therapeutics against resistant strains of tuberculosis and fungal infections (Syed et al., 2013).

Cancer Treatment

Compounds containing imidazole rings are being investigated for their potential application in cancer treatment, highlighting the versatility of these molecules in medicinal chemistry (Teffera et al., 2013).

properties

IUPAC Name

4-(imidazol-1-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;/h5-6,8-10H,1-4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCHEWBSRYZNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
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